1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol
Description
1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol is a synthetic carbazole derivative featuring a propan-2-ol backbone substituted with a tert-butylamino group and a carbazole moiety. The carbazole scaffold is known for its pharmacological versatility, including roles in enzyme inhibition, receptor modulation, and cellular pathway regulation. This compound’s structural uniqueness lies in the tert-butyl group, which introduces steric bulk that may influence binding affinity and metabolic stability compared to smaller substituents .
Properties
IUPAC Name |
1-(tert-butylamino)-3-carbazol-9-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-19(2,3)20-12-14(22)13-21-17-10-6-4-8-15(17)16-9-5-7-11-18(16)21/h4-11,14,20,22H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCYAVIHRADDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 9H-carbazole with an appropriate alkyl halide, followed by the introduction of the tert-butylamino group through nucleophilic substitution. The final step involves the reduction of the intermediate to yield the desired propanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with proteins, while the carbazolyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Carbazole-Propanol Derivatives
Pharmacological Profiles of Selected Analogs
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Steric Effects: The tert-butyl group in the target compound may reduce off-target interactions compared to planar aromatic substituents (e.g., benzylamino), enhancing selectivity .
- Electron-Withdrawing Groups : Halogenation (Cl, Br) on carbazole increases electrophilicity, improving binding to dynamin’s GTPase domain .
- Hydrogen-Bonding Capacity : The propan-2-ol hydroxyl group is critical for interactions with polar residues in enzyme active sites, as seen in α-glucosidase inhibitors .
Biological Activity
1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol is a complex organic compound notable for its unique structure, which includes a tert-butylamino group and a carbazolyl moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in enzyme inhibition and protein interactions.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 298.43 g/mol. The presence of the carbazole ring contributes to its electronic properties, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.43 g/mol |
| CAS Number | 104118-94-7 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets through various mechanisms:
- Hydrogen Bonding : The tert-butylamino group can form hydrogen bonds with protein targets, influencing their activity.
- π-π Stacking : The carbazole moiety can engage in π-π stacking interactions, which are critical in modulating enzyme and receptor functions.
These interactions can lead to significant biological effects, such as enzyme inhibition, which is crucial in therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit specific enzymes related to the Type III secretion system (T3SS) in pathogenic bacteria, which is vital for their virulence.
Case Study : In a study assessing the inhibition of T3SS, this compound demonstrated significant activity at concentrations around 50 µM, leading to approximately 50% inhibition of the secretion of virulence factors .
Anticancer Potential
The compound's ability to modulate protein interactions suggests potential anticancer properties. Preliminary studies have indicated that it may influence cell signaling pathways associated with cancer cell proliferation and survival.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-(tert-butylamino)-3-(9H-indol-9-yl)propan-2-ol | Indole group | Moderate enzyme inhibition |
| 1-(tert-butylamino)-3-(9H-fluoren-9-yl)propan-2-ol | Fluorene group | Limited biological activity |
| 1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-carbazole) | Chlorinated carbazole | Enhanced potency against specific targets |
The presence of the carbazole group in this compound appears to enhance its biological activity compared to others lacking this feature.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol?
- Answer : The compound is synthesized via nucleophilic ring-opening of epoxide intermediates. For example, reacting 9-(oxiran-2-ylmethyl)carbazole with tert-butylamine in ethanol under reflux (60–70% yield). Critical parameters include solvent choice (polar aprotic vs. protic), stoichiometric ratios (1:1.2 amine:epoxide), and reaction time (24–48 hours). Catalytic bases like K₂CO₃ enhance nucleophilicity, while inert atmospheres prevent oxidation of the carbazole moiety . Alternative routes involve coupling pre-functionalized propanolamines with carbazole derivatives via Mitsunobu or Ullmann reactions, though these require palladium catalysts .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Answer : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to identify characteristic peaks:
- tert-butyl: δ 1.2 ppm (singlet, 9H).
- Carbazole: δ 8.1–8.3 ppm (aromatic protons).
- Propan-2-ol backbone: δ 3.6–4.1 ppm (methine and hydroxyl).
Mass spectrometry (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 353). Single-crystal X-ray diffraction (as demonstrated for 3-(9H-carbazol-9-yl)propan-1-ol) resolves stereochemistry and bond angles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or NMR data across studies?
- Answer : Discrepancies arise from polymorphic forms, residual solvents, or stereochemical variations. Mitigate by:
- Standardizing analytical conditions (e.g., DMSO-d₆ for NMR, heating rate in DSC for melting points).
- Comparing experimental data with computational predictions (DFT for NMR shifts).
- Isolating single crystals for X-ray studies to confirm polymorphism .
Q. What strategies optimize enantiomeric purity during synthesis, given the propan-2-ol stereocenter?
- Answer :
- Asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s salen-Co) during epoxide formation.
- Chiral resolution : Separate enantiomers via diastereomeric salt formation (e.g., L-tartaric acid).
- Analytical validation : Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H, hexane:isopropanol 90:10). Studies on carvedilol derivatives show ≥98% ee is critical for pharmacological consistency .
Q. How do solvent choices (e.g., DMF vs. ethanol) mechanistically influence reaction yields and byproducts?
- Answer :
- DMF : Polar aprotic solvents stabilize SN2 transition states, accelerating epoxide opening but increasing carbazole dimerization (yield ~50%).
- Ethanol : Protic solvents reduce side reactions but require higher temperatures (yield ~70%).
- Kinetic control : In-situ IR monitoring shows DMF achieves 80% conversion in 6 hours vs. 12 hours in ethanol. Quench reactions at 70% conversion to minimize byproducts .
Q. What advanced chromatographic methods are recommended for impurity profiling?
- Answer :
- HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (0.1% TFA in water/acetonitrile).
- LC-MS (ESI+) : Identify impurities like tert-butylamine-adduct isomers (m/z 240) or carbazole dimers (m/z 488).
- Validation : Develop a method with LOQ ≤0.1% using reference standards (e.g., 1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-1-ol from incomplete epoxide opening) .
Methodological Considerations
- Stereochemical Analysis : X-ray crystallography (e.g., C–C bond length = 1.54 Å in analogous compounds) and NOESY NMR differentiate enantiomers .
- Reaction Optimization : Screen solvents (DMF, THF, ethanol) and bases (K₂CO₃, NaH) via DoE (Design of Experiments) to maximize yield and purity .
- Byproduct Mitigation : Use scavengers (molecular sieves) to absorb residual water in epoxide reactions, reducing hydrolysis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
